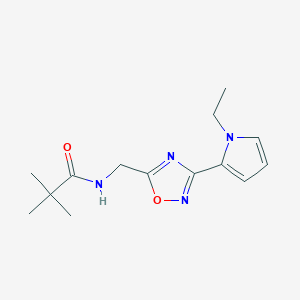

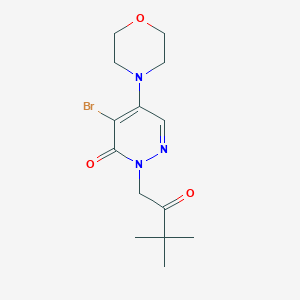

![molecular formula C19H19NO3 B2687968 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone CAS No. 1329345-82-5](/img/structure/B2687968.png)

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

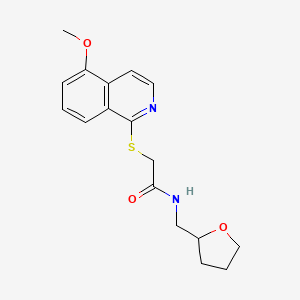

The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a direct and concise method was reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a phenylethanone group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the benzo[d][1,3]dioxol-5-yl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence its solubility and reactivity .Scientific Research Applications

Anticancer Activity

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: have been investigated for their anticancer potential. Researchers synthesized these compounds via a Pd-catalyzed C-N cross-coupling and evaluated their activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting their potential as templates for further optimization .

Microtubule-Targeting Agents

Indole-based compounds often interact with microtubules, making them attractive candidates for anticancer therapy. Microtubule-targeting agents disrupt mitosis and induce apoptosis by modulating microtubule assembly. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, the exploration of heteroaryl groups remains an exciting avenue for drug development .

Antimicrobial Properties

Although specific studies on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone are limited, benzo[d][1,3]dioxole derivatives have demonstrated antimicrobial activity . Further investigations could reveal its potential in combating bacterial or fungal infections.

COX-2 Inhibition

The benzo[d][1,3]dioxole scaffold has been associated with COX-2 inhibition . COX-2 inhibitors play a crucial role in managing inflammation and pain, making this area of research relevant for drug discovery.

Anti-JH Activity

JH (juvenile hormone) regulates insect development and metamorphosis. Some benzo[d][1,3]dioxole-containing compounds exhibit anti-JH effects . Understanding their mechanism of action could lead to novel insecticides.

Vasodilatory Effects

A bioactive compound related to benzo[d][1,3]dioxole, LASSBio-294 , has shown inotropic and vasodilatory effects . Investigating similar properties in our compound may provide insights into cardiovascular applications.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-19(10-14-4-2-1-3-5-14)20-9-8-16(12-20)15-6-7-17-18(11-15)23-13-22-17/h1-7,11,16H,8-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUAVACDZJNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

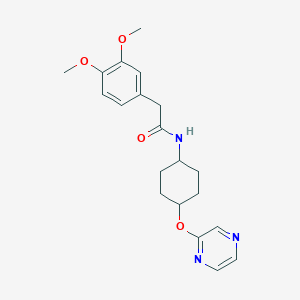

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![3-Isoxazolecarboxamide,N-2,5-dithia-7-azabicyclo[2.2.1]hept-7-yl-5-methyl-](/img/structure/B2687895.png)

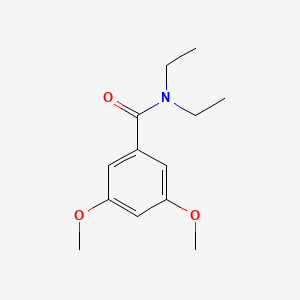

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)

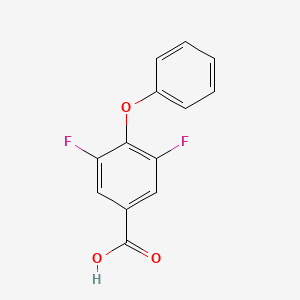

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)